molecular formula C16H12N2O4S2 B4758649 3-ethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

3-ethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4758649
M. Wt: 360.4 g/mol
InChI Key: ONRGDYOMPWOQTJ-NTEUORMPSA-N
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Description

3-ethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one, commonly known as EF24, is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties.

Mechanism of Action

EF24 exerts its effects through the modulation of various signaling pathways in cells. It has been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. EF24 also inhibits the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
EF24 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of inflammatory cytokines, and protect against oxidative stress by increasing the production of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

EF24 has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, its potency and effectiveness may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for EF24 research, including exploring its potential as a therapeutic agent for various diseases, investigating its mechanisms of action in different cell types and tissues, and optimizing its structure for increased potency and efficacy. Additionally, further studies are needed to determine the safety and toxicity of EF24 in vivo.

Scientific Research Applications

EF24 has shown promise in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against neuronal damage.

properties

IUPAC Name

(5E)-3-ethyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S2/c1-2-17-15(19)14(24-16(17)23)9-12-7-8-13(22-12)10-3-5-11(6-4-10)18(20)21/h3-9H,2H2,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRGDYOMPWOQTJ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-Ethyl-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

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